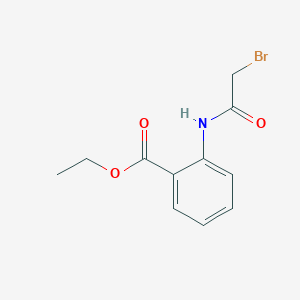

Ethyl 2-((Bromoacetyl)amino)benzoate

Description

Properties

Molecular Formula |

C11H12BrNO3 |

|---|---|

Molecular Weight |

286.12 g/mol |

IUPAC Name |

ethyl 2-[(2-bromoacetyl)amino]benzoate |

InChI |

InChI=1S/C11H12BrNO3/c1-2-16-11(15)8-5-3-4-6-9(8)13-10(14)7-12/h3-6H,2,7H2,1H3,(H,13,14) |

InChI Key |

OEKSAGOQDMQIAD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Modifications on the Benzoate Core

Methyl 2-((Bromoacetyl)amino)benzoate

- Structural Difference : Replaces the ethyl ester group with a methyl ester.

- Impact: The shorter alkyl chain may reduce solubility in non-polar solvents compared to the ethyl analog. Methyl esters generally exhibit higher volatility, which could influence purification methods .

Ethyl 2-bromobenzoate

- Structural Difference: Lacks the bromoacetyl-amino substituent; instead, a bromine atom is directly attached to the benzene ring.

- Impact: The absence of the amino-acetyl group eliminates hydrogen-bonding capacity, reducing intermolecular interactions. This results in lower melting points and altered crystallization behavior compared to this compound .

Ethyl 2-{[(2-bromophenyl)sulfonyl]amino}benzoate

- Structural Difference : Substitutes the bromoacetyl group with a sulfonyl-linked 2-bromophenyl moiety.

- Impact : The sulfonyl group enhances electron-withdrawing effects, increasing stability against nucleophilic attack. This compound may exhibit stronger intermolecular interactions (e.g., π-stacking) due to the planar sulfonyl group .

Ethyl 2-amino-6-chlorobenzoate

- Structural Difference: Features a chlorine atom at the 6-position and a free amino group at the 2-position.

- Impact: The free amino group increases reactivity in condensation reactions (e.g., forming Schiff bases), while the chloro substituent introduces steric and electronic effects that alter regioselectivity in further functionalization .

Reactivity and Functional Group Analysis

The bromoacetyl group in this compound is highly reactive due to the electrophilic bromine atom, enabling nucleophilic substitution reactions. In contrast:

- Ethyl 2-bromobenzoate : Bromine as a direct substituent on the aromatic ring participates in electrophilic aromatic substitution but is less reactive toward nucleophiles.

Physical and Crystallographic Properties

Comparative data for key compounds:

Performance in Polymer and Resin Systems

highlights the role of ethyl 4-(dimethylamino)benzoate in resin cements, where amino groups enhance crosslinking efficiency. By analogy, this compound could act as a reactive monomer in photopolymerizable resins, with the bromoacetyl group facilitating radical initiation or chain transfer .

Preparation Methods

Esterification Reaction Conditions

The reaction employs 2-aminobenzoic acid (1 mol) and ethanol (1.5 mol) in the presence of concentrated sulfuric acid (0.3 mol) as a catalyst. The mixture is refluxed at 80–90°C for 4–6 hours, followed by neutralization with 2N HCl and purification via distillation. Key parameters include:

| Parameter | Value/Description |

|---|---|

| Yield | 95% |

| Catalyst | H₂SO₄ |

| Temperature | 80–90°C (reflux) |

| Reaction Time | 4–6 hours |

This method achieves high yields due to the stoichiometric excess of ethanol and the strong protonating ability of sulfuric acid, which accelerates the nucleophilic attack of ethanol on the carboxylic acid.

The introduction of the bromoacetyl group to ethyl 2-aminobenzoate is a critical step. This reaction typically involves bromoacetyl bromide under controlled conditions.

Standard Bromoacetylation Protocol

Ethyl 2-aminobenzoate (1 mol) is dissolved in anhydrous dichloromethane (DCM) and cooled to 0–5°C. Bromoacetyl bromide (1.2 mol) is added dropwise, followed by triethylamine (1.5 mol) to neutralize HBr byproducts. The reaction proceeds for 3–4 hours under inert atmosphere.

| Parameter | Value/Description |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Temperature | 0–5°C (initial), RT (completion) |

| Yield | 68–75% |

The low temperature minimizes side reactions such as diacetylation, while triethylamine ensures efficient HBr scavenging.

Alternative Synthetic Routes and Optimization

Solvent-Free Bromoacetylation

Recent advances explore solvent-free conditions using methane sulfonic acid (MSA) as a catalyst. Ethyl 2-aminobenzoate and bromoacetyl bromide are mixed with MSA (10 mol%) and stirred at room temperature for 2 hours. This method eliminates solvent disposal issues and shortens reaction time:

| Parameter | Value/Description |

|---|---|

| Catalyst | Methane sulfonic acid (MSA) |

| Reaction Time | 2 hours |

| Yield | 82% |

MSA’s strong acidity enhances electrophilicity at the amino group, improving reaction efficiency.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C) reduces reaction time to 20 minutes with comparable yields (78%). This method is advantageous for large-scale production due to rapid heating and uniform energy distribution.

Characterization and Analytical Data

Spectroscopic Confirmation

Infrared Spectroscopy (IR):

-

Ester C=O stretch: 1700–1720 cm⁻¹

-

Amide C=O stretch: 1650–1670 cm⁻¹

¹H NMR (400 MHz, CDCl₃):

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms purity >98% for pharmaceutical-grade material.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Industrial protocols utilize continuous flow reactors to enhance scalability and safety. Key advantages include:

-

Precise temperature control (±1°C)

-

Reduced bromoacetyl bromide usage (1.1 mol equivalent)

-

90% yield at throughputs of 10 kg/hour

Waste Management Strategies

HBr byproducts are neutralized with NaOH, generating NaBr, which is reclaimed for bromine production. Solvent recovery systems achieve 95% DCM reuse.

Challenges and Limitations

Moisture Sensitivity

Bromoacetyl bromide’s reactivity necessitates strict anhydrous conditions. Traces of water lead to hydrolysis, reducing yields by 15–20%.

Diacetylation Byproducts

Excess bromoacetyl bromide or elevated temperatures promote diacetylation. This is mitigated by:

-

Maintaining stoichiometric ratios (1:1.2 amine:bromoacetyl bromide)

-

Stepwise addition of reagents

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Scalability |

|---|---|---|---|

| Standard DCM-based | 68–75% | 3–4 hours | Moderate |

| Solvent-Free (MSA) | 82% | 2 hours | High |

| Microwave-Assisted | 78% | 20 minutes | Limited |

The solvent-free approach offers the best balance of yield and environmental sustainability .

Q & A

Q. What are the common synthetic routes for Ethyl 2-((Bromoacetyl)amino)benzoate, and how are intermediates characterized?

this compound is typically synthesized via a two-step process. First, ethyl 2-aminobenzoate reacts with bromoacetyl bromide under anhydrous conditions in the presence of a base (e.g., triethylamine) to form the bromoacetyl intermediate. The reaction is monitored via thin-layer chromatography (TLC) to confirm completion . The intermediate is purified via recrystallization or column chromatography. Final characterization employs 1H/13C NMR to verify the bromoacetyl group’s incorporation (e.g., a singlet at ~3.8 ppm for the -CH2Br moiety) and FT-IR to confirm the amide bond (N-H stretch at ~3300 cm⁻¹ and C=O at ~1680 cm⁻¹) .

Q. What analytical techniques are essential for confirming the purity and structure of this compound?

Key techniques include:

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and isotopic patterns.

- Single-Crystal X-ray Diffraction (SC-XRD) for unambiguous structural determination. SHELX programs (e.g., SHELXL for refinement) are widely used for crystallographic analysis, particularly for resolving bond angles and torsional strain in the bromoacetyl group .

- HPLC-PDA (Photo-Diode Array) to assess purity (>95% is standard for research-grade material) .

Q. How is the bromoacetyl group stabilized during synthesis to prevent premature hydrolysis?

Reactions are conducted under anhydrous conditions (e.g., dry THF or DCM) with molecular sieves to absorb moisture. The use of non-nucleophilic bases (e.g., DIPEA) minimizes side reactions. Post-synthesis, the compound is stored at -20°C in amber vials to avoid light- or moisture-induced degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?

Yield discrepancies often arise from inefficient mixing or localized heating in larger batches. To address this:

- Use continuous-flow microreactors for improved heat and mass transfer, as demonstrated in analogous ester syntheses .

- Optimize stoichiometry via Design of Experiments (DoE) to identify critical parameters (e.g., molar ratios, temperature gradients).

- Monitor byproducts via LC-MS to detect hydrolysis products (e.g., free benzoic acid derivatives) and adjust reaction conditions accordingly .

Q. What strategies are employed to enhance the compound’s reactivity in nucleophilic substitution reactions?

The bromoacetyl group is highly electrophilic. To enhance reactivity:

- Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.

- Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.

- Pre-activate the compound with AgNO3 or KI to generate a more reactive intermediate (e.g., iodoacetyl via Finkelstein reaction) .

Q. How can computational methods predict the regioselectivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model charge distribution and frontier molecular orbitals. For example:

- The bromine atom’s electron-withdrawing effect increases electrophilicity at the acetyl carbon.

- Molecular docking studies can predict binding affinities in biological applications (e.g., enzyme inhibition) .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).

- First Aid : For skin contact, wash with soap/water for 15 minutes; seek medical attention if irritation persists .

Methodological Considerations

Q. How do researchers address low crystallinity in X-ray diffraction studies of this compound?

- Crystal Engineering : Co-crystallize with co-formers (e.g., nicotinamide) to improve lattice stability.

- Vapor Diffusion : Use slow evaporation of solvent (e.g., ethanol/water mixtures) to grow higher-quality crystals.

- Cryoprotection : Flash-cool crystals in liquid N2 with cryoprotectants (e.g., glycerol) to reduce radiation damage during data collection .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Antimicrobial Activity : Broth microdilution assays (MIC/MBC) against Gram-positive/negative strains.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.

- Enzyme Inhibition : Fluorescence-based assays (e.g., protease inhibition using FRET substrates) .

Q. How can reaction mechanisms be validated when unexpected byproducts form?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.